molecular formula C24H21ClN4O B12541348 [4-(3-chlorophenyl)piperazin-1-yl](2-phenyl-2H-indazol-3-yl)methanone CAS No. 832735-66-7

[4-(3-chlorophenyl)piperazin-1-yl](2-phenyl-2H-indazol-3-yl)methanone

Cat. No.: B12541348
CAS No.: 832735-66-7
M. Wt: 416.9 g/mol
InChI Key: AMEGCGBFQAQPPT-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)piperazin-1-ylmethanone is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a 3-chlorophenyl group and an indazole moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)piperazin-1-ylmethanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 3-Chlorophenyl Group: The piperazine ring is then substituted with a 3-chlorophenyl group using nucleophilic aromatic substitution reactions.

    Formation of the Indazole Moiety: The indazole moiety is synthesized separately through cyclization reactions involving hydrazines and ortho-substituted benzenes.

    Coupling Reaction: Finally, the piperazine derivative is coupled with the indazole moiety using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) on the aromatic rings, converting them to amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amines from nitro groups.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-chlorophenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand the binding affinities and specificities of various receptors and enzymes.

Medicine

In medicinal chemistry, 4-(3-chlorophenyl)piperazin-1-ylmethanone is investigated for its potential therapeutic properties. It is explored as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Properties

CAS No.

832735-66-7

Molecular Formula

C24H21ClN4O

Molecular Weight

416.9 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(2-phenylindazol-3-yl)methanone

InChI

InChI=1S/C24H21ClN4O/c25-18-7-6-10-20(17-18)27-13-15-28(16-14-27)24(30)23-21-11-4-5-12-22(21)26-29(23)19-8-2-1-3-9-19/h1-12,17H,13-16H2

InChI Key

AMEGCGBFQAQPPT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C4C=CC=CC4=NN3C5=CC=CC=C5

Origin of Product

United States

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